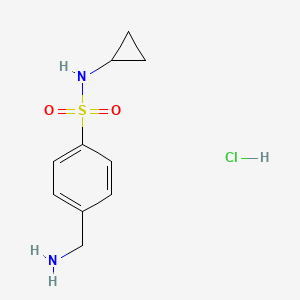

4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Description

Development and Classification of Sulfonamide Compounds

The development of sulfonamide compounds represents one of the most significant milestones in pharmaceutical history, marking the beginning of systematic antimicrobial therapy. The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, consists of a sulfonyl group (O=S=O) connected to an amine group (−NH₂). This structural arrangement creates a relatively unreactive functional group that imparts crystalline properties to sulfonamide compounds, making them suitable for pharmaceutical applications and analytical identification through melting point determination.

The historical trajectory of sulfonamide development began in the early 20th century when sulfanilamide was first synthesized by a German chemist in 1908. However, the therapeutic potential of this compound remained unrecognized for decades until systematic screening programs initiated by pharmaceutical companies revealed their antibacterial properties. The discovery process involved extensive investigation of dye compounds, as sulfonamides were initially used primarily in the textile industry before their medicinal applications were identified.

The classification of sulfonamide compounds is based on their chemical structure and biological activity patterns. The general formula R−SO₂NR'R" encompasses a broad range of derivatives where each R group can be modified to achieve specific pharmacological properties. This structural flexibility has enabled the development of numerous sulfonamide-based medications, including antibacterial agents, carbonic anhydrase inhibitors, and anticonvulsant drugs. The rigid nature of the sulfonamide functional group contributes to the crystalline characteristics of these compounds, facilitating their purification and analytical characterization.

The breakthrough discovery of Prontosil in 1932 by Josef Klarer at Bayer marked the beginning of the "sulfa craze," leading to widespread synthesis and testing of sulfonamide derivatives. This period of intense research activity resulted in hundreds of manufacturers producing various sulfonamide compounds without systematic testing requirements, ultimately necessitating regulatory oversight through the Federal Food, Drug and Cosmetic Act of 1938 in the United States. The subsequent development of sulfonamide compounds has been characterized by increasingly sophisticated structural modifications aimed at enhancing selectivity and reducing toxicity.

Discovery and Evolution of 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride

The specific compound 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride emerged from systematic structure-activity relationship studies aimed at developing sulfonamide derivatives with enhanced biological properties. This compound, identified by the Chemical Abstracts Service number 1170903-26-0, represents a sophisticated modification of the basic sulfonamide scaffold through the incorporation of both cyclopropyl and aminomethyl functional groups.

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride typically involves the reaction between an appropriate primary amine and a sulfonyl chloride, following established sulfonamide synthesis protocols. The reaction mechanism proceeds through nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the characteristic sulfonamide bond. The specific structural features of this compound, including the cyclopropyl substituent and aminomethyl group, require careful optimization of reaction conditions to ensure high yields and minimize side reactions.

The evolution of this particular sulfonamide derivative reflects advances in medicinal chemistry approaches to drug design. The cyclopropyl group attachment to the sulfonamide nitrogen introduces steric constraints that can influence binding interactions with biological targets, while the aminomethyl substituent on the benzene ring provides additional sites for molecular recognition. These structural modifications represent a departure from classical sulfonamide designs, incorporating modern understanding of structure-activity relationships to achieve enhanced selectivity and potency.

The hydrochloride salt form of this compound demonstrates the continued importance of pharmaceutical salt selection in drug development. The formation of hydrochloride salts typically improves water solubility and stability characteristics, making compounds more suitable for biological testing and potential therapeutic applications. This salt formation strategy has been widely employed in pharmaceutical development to optimize the physicochemical properties of active pharmaceutical ingredients.

Significance in Medicinal Chemistry Research

The significance of 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride in medicinal chemistry research stems from its potential applications in multiple therapeutic areas, particularly enzyme inhibition and anticancer drug development. Research has demonstrated that this compound exhibits notable activity against human carbonic anhydrase isoforms, specifically showing selectivity for tumor-associated carbonic anhydrase IX. This selectivity is particularly important given the limited expression of carbonic anhydrase IX in normal physiological tissues and its overexpression in solid hypoxic tumors.

The compound's structural features contribute to its biological activity profile through several mechanisms. The sulfonamide group functions as a zinc-binding moiety, enabling coordination with the metal center in carbonic anhydrase active sites. The cyclopropyl substituent enhances metabolic stability by resisting oxidative degradation, while the aminomethyl group provides additional molecular recognition elements that can contribute to selectivity. These combined structural features represent an optimized design for targeting specific enzyme isoforms while minimizing off-target effects.

Contemporary medicinal chemistry research has identified 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride as a valuable scaffold for structure-activity relationship studies. The compound serves as a lead structure for developing more potent and selective carbonic anhydrase inhibitors, with research focusing on modifications that can further enhance its therapeutic potential. The ability to systematically modify both the cyclopropyl and aminomethyl substituents provides opportunities for fine-tuning biological activity and pharmacological properties.

The compound's potential extends beyond carbonic anhydrase inhibition to include broader anticancer applications. Research has shown that derivatives incorporating similar structural motifs demonstrate significant antiproliferative activity against various cancer cell lines, suggesting that this chemical scaffold may have utility in developing novel anticancer agents. The combination of enzyme inhibition and direct cytotoxic effects makes this compound particularly interesting for cancer therapeutic applications where multiple mechanisms of action may be beneficial.

Current Research Landscape

The current research landscape surrounding 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride is characterized by intensive investigation into its biological activities and potential therapeutic applications. Recent studies have focused on evaluating the compound's inhibitory activity against multiple carbonic anhydrase isoforms, with particular emphasis on tumor-associated carbonic anhydrase IX and XII. These investigations have revealed that the compound exhibits nanomolar-range inhibition constants, indicating high potency against these target enzymes.

Quantitative structure-activity relationship analyses have been conducted to understand the molecular basis for the compound's biological activity. These studies have employed computational modeling approaches to predict binding interactions with target enzymes and to guide the design of improved derivatives. The research has demonstrated that the cyclopropyl group contributes significantly to binding affinity through hydrophobic interactions, while the aminomethyl substituent participates in hydrogen bonding networks that enhance selectivity.

Current synthetic methodology research has focused on developing efficient routes for preparing 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride and related derivatives. These efforts have emphasized green chemistry approaches and scalable synthetic procedures that can support larger-scale research applications. The development of reliable synthetic methods has facilitated broader research access to this compound and has enabled systematic exploration of structural analogs.

The integration of 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride into modern drug discovery pipelines represents an active area of pharmaceutical research. Current investigations are examining the compound's potential as a lead structure for developing clinical candidates targeting hypoxic tumors and other diseases where carbonic anhydrase inhibition may be therapeutic. These efforts include optimization of pharmacokinetic properties, selectivity profiles, and formulation characteristics necessary for advancing toward clinical evaluation.

Collaborative research networks have emerged around this compound, bringing together medicinal chemists, biochemists, and pharmacologists to comprehensively evaluate its therapeutic potential. These multidisciplinary approaches have enabled more sophisticated understanding of the compound's mechanism of action and have identified additional research directions for maximizing its clinical utility. The ongoing research continues to reveal new aspects of this compound's biological activity and therapeutic potential, maintaining its position as an important research tool in contemporary medicinal chemistry.

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9;/h1-2,5-6,9,12H,3-4,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGCJSPMQEJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170903-26-0 | |

| Record name | 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of p-Aminobenzenesulfonamide

A key intermediate for the target compound is p-aminobenzenesulfonamide. According to patent CN105237446A, an efficient synthetic route involves:

- Step (a): Reaction of chlorosulfonic acid with acetanilide at 40-60°C to form N-acetylsulfanilic acid.

- Step (b): Conversion of N-acetylsulfanilic acid to p-acetaminobenzenesulfonyl chloride using sulfuryl chloride (SOCl2) and a catalyst (e.g., DMF) in dichloroethane at 65-75°C.

- Step (c): Aminolysis of the sulfonyl chloride with aqueous ammonia (22-25% mass concentration) at 15-42°C to yield crude acetylaminobenzenesulfonamide.

- Step (d): Hydrolysis of the acetyl group under reflux with NaOH (20-30% mass concentration) at 90-95°C, followed by acidification and filtration to obtain purified p-aminobenzenesulfonamide.

This method offers improved yield and purity with reduced chlorosulfonic acid usage, lowering costs and environmental impact.

| Step | Reagents/Conditions | Temperature (°C) | Duration | Outcome |

|---|---|---|---|---|

| (a) | Chlorosulfonic acid + acetanilide | 40-60 | 1-2 h | N-acetylsulfanilic acid |

| (b) | SOCl2 + catalyst (DMF) in dichloroethane | 65-75 | 1-3 h | p-acetaminobenzenesulfonyl chloride |

| (c) | Aqueous ammonia (22-25%) | 15-42 | 1.5-3 h | Crude acetylaminobenzenesulfonamide |

| (d) | NaOH (20-30%) hydrolysis + acidification | 90-95 | 2-3 h | p-Aminobenzenesulfonamide |

Introduction of Aminomethyl Group and Cyclopropyl Substitution

The aminomethyl group at the 4-position and the N-cyclopropyl substitution on the sulfonamide nitrogen are introduced through selective functional group transformations and nucleophilic substitutions. While direct literature on 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride is limited, related sulfonamide synthesis strategies provide insight:

- Metal-free sulfonamide synthesis from electron-rich aromatic compounds uses N-sulfonylamine intermediates, which can be deprotected under mild acidic conditions to yield primary sulfonamides.

- The cyclopropyl group can be introduced via nucleophilic substitution on the sulfonamide nitrogen using cyclopropylamine or cyclopropyl halides under controlled conditions.

- Aminomethylation typically involves formaldehyde or paraformaldehyde with ammonia or amines, often under reductive amination protocols.

Detailed Research Findings and Analysis

Reaction Conditions and Yields

- High temperature and pressure conditions (e.g., 120-125°C, 1.0 MPa) significantly improve reaction rates and yields for sulfonamide formation from chlorinated precursors.

- Use of excess hydrazine hydrate (8-15 molar equivalents) ensures complete substitution and high purity.

- Controlled hydrolysis and acidification steps are critical to isolate the sulfonamide in high purity and yield.

Purity and Product Stability

Industrial Applicability

- The described methods are amenable to scale-up due to moderate equipment requirements and cost-effectiveness.

- Use of environmentally benign reagents and solvents (e.g., aqueous ammonia, NaOH) aligns with green chemistry principles.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Temperature/Pressure | Yield/Purity Notes |

|---|---|---|---|

| Sulfonation of acetanilide | Chlorosulfonic acid, acetanilide | 40-60°C | High conversion to sulfanilic acid |

| Sulfonyl chloride formation | SOCl2, DMF catalyst, dichloroethane | 65-75°C | Efficient conversion to sulfonyl chloride |

| Aminolysis to sulfonamide | Aqueous ammonia (22-25%) | 15-42°C | Crude sulfonamide isolated |

| Hydrolysis of acetyl group | NaOH (20-30%), acidification | 90-95°C | High purity p-aminobenzenesulfonamide |

| Hydrazine substitution (related) | Hydrazine hydrate, p-chlorobenzenesulfonamide | 120-125°C, 0.8-1.2 MPa | High yield, industrial scale suitable |

| Aminomethylation and cyclopropylation | Formaldehyde derivatives, cyclopropylamine or halides | Mild to moderate temperatures | Requires optimization for selectivity |

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Analysis of Substituent Effects:

- Electronic Properties: The aminomethyl group in the primary compound is electron-donating, which may increase the basicity of the sulfonamide nitrogen.

- Steric and Conformational Effects: The cyclopropyl group imposes steric constraints and rigidity, which could improve binding selectivity in biological targets. The 2-aminoethyl chain in the comparator offers flexibility but may reduce target affinity due to rotational freedom .

- Solubility: Both compounds are hydrochloride salts, ensuring solubility in polar solvents. The longer aminoethyl chain in the comparator might marginally increase hydrophilicity .

Research Implications and Functional Group Relevance

- 4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide Hydrochloride: The aminomethyl group may facilitate interactions with acidic residues in enzyme active sites, while the cyclopropyl group stabilizes the sulfonamide backbone. These features are advantageous in designing protease inhibitors or antibiotics .

- N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride: The nitro group could enable applications in photodynamic therapy or as a spectroscopic probe due to its UV absorption properties. The aminoethyl side chain may serve as a linker for bioconjugation .

Biological Activity

4-(Aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies from recent literature.

The biological activity of 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride is primarily attributed to its interaction with various biomolecules, which can lead to significant physiological effects. Notably, studies have indicated that sulfonamide derivatives can influence cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel inhibition .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical evaluations using computational models have suggested that 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride exhibits varying permeability across different cell lines, which is critical for its bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Recent research has explored the effects of this compound on cardiovascular health. For instance, a study demonstrated that certain sulfonamide derivatives could decrease perfusion pressure in a time-dependent manner, suggesting a potential therapeutic role in managing hypertension . The study highlighted the following findings:

- Perfusion Pressure Reduction : The compound significantly decreased perfusion pressure compared to control groups.

- Coronary Resistance : It was found to lower coronary resistance, indicating improved blood flow dynamics.

- Calcium Channel Interaction : The proposed mechanism involves the inhibition of L-type calcium channels, which are crucial for vascular smooth muscle contraction .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Cardiovascular | Decreased perfusion pressure | |

| Coronary Resistance | Reduced coronary resistance | |

| Calcium Channel Inhibition | Interaction with L-type calcium channels |

Pharmacokinetic Parameters

Q & A

Q. What are the key synthetic routes for 4-(aminomethyl)-N-cyclopropylbenzene-1-sulfonamide hydrochloride, and how is purity ensured?

The synthesis involves reacting 4-(2-aminoethyl)benzenesulfonamide with cyclopropylamine derivatives under controlled pH and temperature. Critical steps include:

- Amine coupling : Cyclopropylamine reacts with the sulfonamide core via nucleophilic substitution.

- Salt formation : Hydrochloric acid is used to precipitate the hydrochloride salt, enhancing stability.

- Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) ensures ≥98% purity.

Characterization : NMR (¹H/¹³C) confirms the cyclopropyl group and sulfonamide backbone, while mass spectrometry (MS) validates molecular weight .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns protons (e.g., cyclopropyl CH₂ at δ 0.5–1.0 ppm) and carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion [M+H]⁺ (e.g., m/z 285.08).

- HPLC-PDA : Monitors purity (>98%) and detects impurities at λmax ~255 nm.

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation of the sulfonamide and cyclopropyl groups .

Q. What are the compound’s physicochemical properties relevant to in vitro assays?

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2⁴⁻¹ design identifies optimal conditions:

- Solvent: Dichloromethane (reduces side reactions vs. DMF).

- Temperature: 40–50°C (avoids cyclopropyl ring opening).

- In-line analytics : FTIR monitors amine coupling in real time.

- Scale-up : Maintain Reynold’s number >10,000 for consistent mixing .

Q. How do structural modifications (e.g., cyclopropyl vs. other alkyl groups) affect carbonic anhydrase inhibition?

- Computational docking : AutoDock Vina predicts binding affinity (ΔG) to CA-II (e.g., cyclopropyl improves hydrophobic interactions vs. ethyl).

- Kinetic assays : Measure Ki using a stopped-flow CO₂ hydration assay. Cyclopropyl derivatives show Ki ~12 nM vs. ~45 nM for methyl analogs.

- SAR analysis : The aminomethyl group’s orientation is critical for H-bonding with Thr199 .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Q. What strategies mitigate regioselectivity challenges during functionalization?

Q. How to design stability-indicating methods for forced degradation studies?

- Stress conditions : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and 3% H₂O₂.

- LC-MS/MS identification : Major degradants include sulfonic acid (m/z 167.01) and cyclopropane-opened byproducts.

- Validation : Ensure method specificity per ICH Q2(R1) .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound?

Q. How to integrate computational modeling with experimental workflows?

- Reaction path search : Use GRRM17 software for quantum-chemical exploration of intermediates.

- Machine learning : Train a random forest model on reaction yields (features: solvent polarity, temperature).

- Feedback loop : Refine DFT parameters using experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.